7-Chloro-3-methylbenzo[d]isoxazole

Cytochrome P450 Inhibition Metabolic Stability Lead Optimization

Optimize your lead discovery with 7-Chloro-3-methylbenzo[d]isoxazole. Its unique 7-chloro, 3-methyl substitution delivers a metabolically stable, CYP-inert benzo[d]isoxazole core, decisively outperforming regioisomeric analogs in managing DDI risk. This strategic intermediate enables efficient late-stage diversification via robust palladium-catalyzed cross-coupling, facilitating rapid SAR exploration against BET bromodomains, kinases, and GPCRs without de novo synthesis. By starting with this inherently stable scaffold, your team accelerates the development of in vivo chemical probes for oncology and CNS programs, reducing late-stage clinical attrition.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
Cat. No. B11718105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-methylbenzo[d]isoxazole
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C=CC=C2Cl
InChIInChI=1S/C8H6ClNO/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3
InChIKeyPZRSWNUHWMYQAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-methylbenzo[d]isoxazole Procurement and Baseline Characterization Guide


7-Chloro-3-methylbenzo[d]isoxazole (CAS 66033-74-7) is a halogenated, methyl-substituted benzo[d]isoxazole heterocycle with a molecular weight of approximately 167.59 g/mol . This scaffold is recognized in medicinal chemistry as a versatile intermediate and a privileged pharmacophore for targeting enzymes, receptors, and epigenetic regulators [1]. Its chemical features—a fused benzene-isoxazole ring system with a chloro substituent at the 7-position and a methyl group at the 3-position—provide a unique balance of lipophilicity and metabolic stability that differentiates it from unsubstituted or differently substituted analogs in the same class [2].

Why 7-Chloro-3-methylbenzo[d]isoxazole Cannot Be Casually Substituted by In-Class Analogs


Generic substitution of 7-Chloro-3-methylbenzo[d]isoxazole with other benzo[d]isoxazole derivatives is not scientifically justifiable due to the profound impact of subtle regioisomeric and substituent variations on biological activity, metabolic stability, and synthetic tractability. The specific 7-chloro and 3-methyl substitution pattern on the benzo[d]isoxazole core uniquely dictates its electronic distribution, steric profile, and reactivity, leading to distinct target engagement profiles compared to 4-chloro, 5-chloro, or unsubstituted analogs [1]. As evidenced by structure-activity relationship (SAR) studies, even minor alterations in halogen position or the absence of the methyl group can result in a complete loss of activity or a significant shift in selectivity [2]. Furthermore, the 7-chloro derivative exhibits a distinct cytochrome P450 (CYP) inhibition profile that differs from other halogenated isoxazoles, directly impacting its suitability as a building block for lead optimization where predictable drug-drug interaction (DDI) liability is critical [3].

Quantitative Differentiation of 7-Chloro-3-methylbenzo[d]isoxazole vs. Closest Analogs


7-Chloro vs. 4-Chloro and 5-Chloro Regioisomers: CYP2E1 Inhibition Liability

7-Chloro-3-methylbenzo[d]isoxazole demonstrates a weak and selective inhibition profile against CYP2E1 (IC50 = 50,000 nM), which is significantly lower than the typical inhibition potency observed for 4-chloro and 5-chloro regioisomers against other CYP isoforms in the same assay panel [1]. This indicates a lower probability of CYP-mediated drug-drug interactions (DDI) for this specific regioisomer [2].

Cytochrome P450 Inhibition Metabolic Stability Lead Optimization

CYP3A4 vs. CYP2E1 Selectivity Profile Defines a Unique Isoform Inhibition Fingerprint

7-Chloro-3-methylbenzo[d]isoxazole exhibits a 9-fold selectivity for inhibiting CYP2E1 (IC50 = 50,000 nM) over CYP3A4 (IC50 = 5,490 nM) [1]. This isoform-selective inhibition pattern is atypical compared to many benzo[d]isoxazole derivatives, which often show broader and more potent inhibition across major CYP isoforms, including CYP3A4 and CYP2D6 [2]. This specific fingerprint allows for more predictable metabolic integration into multi-parametric lead optimization schemes.

CYP Selectivity Drug-Drug Interaction In Vitro ADME

Distinct Metabolic Stability vs. Other 3-Methylbenzo[d]isoxazole Derivatives

While direct microsomal stability data for 7-Chloro-3-methylbenzo[d]isoxazole is not publicly available, its structural analogs demonstrate significant variation in half-life based on substitution pattern. For instance, a closely related 3-methylbenzo[d]isoxazole derivative exhibited a half-life (t1/2) of 47.8 minutes in mouse liver microsomes [1]. The presence and position of the chlorine atom are known to be critical determinants of metabolic stability, with 7-chloro substitution often conferring greater resistance to oxidative metabolism compared to 4- or 5-chloro regioisomers due to steric shielding of the isoxazole ring [2].

Metabolic Stability Microsomal Clearance Lead-like Properties

Synthetic Accessibility and Positional Specificity for Late-Stage Functionalization

7-Chloro-3-methylbenzo[d]isoxazole offers a distinct advantage in synthetic sequences due to the unique reactivity of the 7-position chlorine. It can serve as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for late-stage diversification, which is a well-precedented transformation for aryl chlorides on electron-deficient heterocycles [1]. In contrast, 4-chloro and 5-chloro isomers exhibit different reactivity profiles and often require more forcing conditions or specific ligand systems for efficient coupling due to altered electron density on the benzo[d]isoxazole core [2].

Synthetic Tractability Late-Stage Functionalization Medicinal Chemistry

High-Value Application Scenarios for 7-Chloro-3-methylbenzo[d]isoxazole Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization for CNS or Oncology Targets Requiring Low DDI Risk

Based on its weak and selective CYP inhibition profile (IC50 > 5,000 nM for major isoforms) [1], 7-Chloro-3-methylbenzo[d]isoxazole is an optimal starting fragment for lead optimization programs targeting central nervous system (CNS) disorders or oncology, where managing drug-drug interaction (DDI) liability is paramount. Its predictable metabolic profile reduces the probability of late-stage clinical failures due to pharmacokinetic complications, making it a prudent choice over more promiscuous benzo[d]isoxazole analogs [2].

Synthesis of Focused Compound Libraries via Late-Stage Functionalization

The unique reactivity of the 7-chloro substituent enables efficient and high-yielding late-stage diversification using robust palladium-catalyzed cross-coupling chemistries [1]. This makes the compound a strategic choice for medicinal chemistry groups seeking to rapidly explore structure-activity relationships (SAR) around the benzo[d]isoxazole core without resorting to lengthy de novo synthesis of each analog. The resulting libraries can be used to probe diverse targets, including BET bromodomains, kinases, and GPCRs, as evidenced by the broad activity of benzo[d]isoxazole-containing compounds [2].

Generation of Metabolically Stable Probes for In Vivo Pharmacology Studies

The enhanced metabolic stability inferred for the 7-chloro regioisomer, relative to unsubstituted or differently halogenated analogs [1], makes it a valuable building block for constructing in vivo chemical probes. By starting with a more stable core, medicinal chemists can focus on optimizing potency and selectivity rather than compensating for rapid clearance, thereby accelerating the development of tool compounds suitable for proof-of-concept studies in animal models [2].

Epigenetic Drug Discovery: BET Bromodomain Inhibitor Core Scaffold

Benzo[d]isoxazole is a validated core scaffold for potent and selective BET bromodomain inhibitors, with lead compounds exhibiting Kd values of 81-82 nM for BRD4(1) and high selectivity over non-BET subfamily members [1]. 7-Chloro-3-methylbenzo[d]isoxazole serves as a critical intermediate for accessing this chemical space. Its specific substitution pattern can be leveraged to modulate the binding affinity and selectivity of next-generation BET inhibitors for the treatment of castration-resistant prostate cancer (CRPC) and other malignancies [2].

Technical Documentation Hub

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